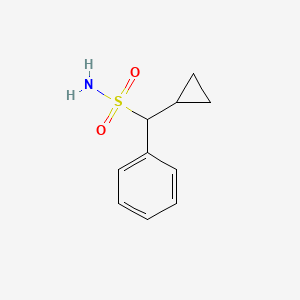
2-(4-Fluorothiophen-3-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorothiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a fluorine atom at the 4-position of the thiophene ring and an acetic acid moiety at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorothiophen-3-yl)acetic acid can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives followed by the introduction of the acetic acid moiety. For instance, the fluorination of thiophene can be carried out using a fluorinating reagent such as Selectfluor. The resulting 4-fluorothiophene can then be subjected to a Friedel-Crafts acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-(4-fluorothiophen-3-yl)acetic acid .
Industrial Production Methods
Industrial production of 2-(4-fluorothiophen-3-yl)acetic acid typically involves large-scale halogenation and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino-substituted thiophene derivatives.
Scientific Research Applications
2-(4-fluorothiophen-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound is employed in the fabrication of organic photovoltaic cells and sensors due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorothiophen-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorothiophen-3-yl)acetic acid
- 2-(4-bromothiophen-3-yl)acetic acid
- 2-(4-methylthiophen-3-yl)acetic acid
Uniqueness
2-(4-fluorothiophen-3-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity towards biological targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C6H5FO2S |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(4-fluorothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-3-10-2-4(5)1-6(8)9/h2-3H,1H2,(H,8,9) |
InChI Key |
BEUYWHOLSAXOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
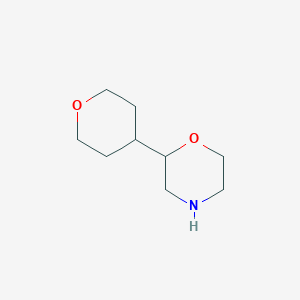
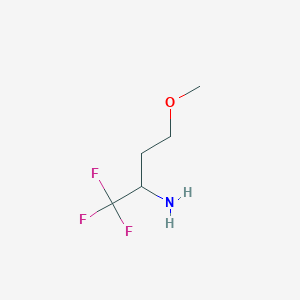

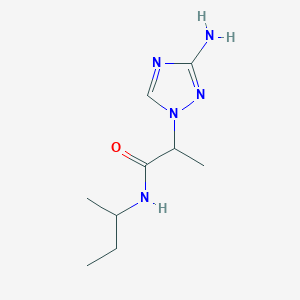

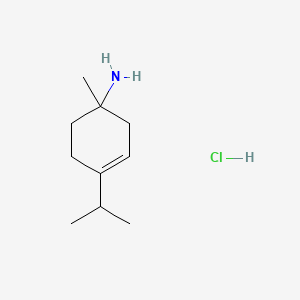
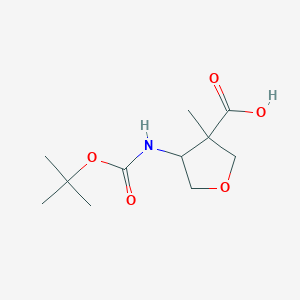
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
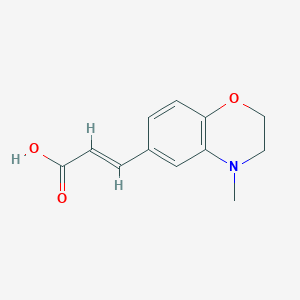
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)

